molecular formula C17H13ClN2O4S2 B2673643 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate CAS No. 338399-08-9

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate

Cat. No. B2673643
CAS RN: 338399-08-9
M. Wt: 408.87
InChI Key: JLCWNSUYIYZNTP-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as heterocyclic compounds, which contain at least one ring structure that has atoms from at least two different elements . In this case, the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom).


Synthesis Analysis

The synthesis of such compounds often involves techniques such as cross-coupling reactions . For example, the Suzuki-Miyaura coupling is a popular method for creating carbon-carbon bonds between two different organic compounds .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the pyridine ring can undergo reactions such as electrophilic substitution, while the thiazole ring can participate in reactions such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. This can be quite complex and depends on the specific properties of the compound. For example, some compounds might interact with enzymes or receptors in the body, while others might act as catalysts in chemical reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds might be toxic or corrosive, while others might be flammable or reactive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on testing its efficacy and safety in clinical trials. Alternatively, if a compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or materials science .

properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)14-5-3-4-8-19-14)24-17(21)12-7-6-11(9-13(12)18)26(2,22)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCWNSUYIYZNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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